Calycanthine is a natural product found in Palicourea fendleri, Idiospermum australiense, and other organisms with data available.
Calycanthine
CAS No.: 595-05-1
Cat. No.: VC21321452
Molecular Formula: C22H26N4
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 595-05-1 |
---|---|
Molecular Formula | C22H26N4 |
Molecular Weight | 346.5 g/mol |
IUPAC Name | (1S,10S)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene |
Standard InChI | InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19?,20?,21-,22-/m1/s1 |
Standard InChI Key | XSYCDVWYEVUDKQ-LIKPIUCQSA-N |
Isomeric SMILES | CN1CC[C@@]23C4NC5=CC=CC=C5[C@@]2(C1NC6=CC=CC=C36)CCN4C |
SMILES | CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C |
Canonical SMILES | CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C |
Melting Point | 250-251°C |
Chemical Structure and Properties
Molecular Structure and Classification
Calycanthine (C22H26N4) is characterized as a calycanthaceous alkaloid with an aminal structure containing organonitrogen heterocyclic components . With a molecular weight of 346.5 g/mol, it features a complex dimeric piperidinoquinoline skeleton that has made it a challenging target for structural elucidation and synthesis . The compound derives from a hydride of calycanine, contributing to its unique structural properties .
Physical Properties
Calycanthine displays distinct physical characteristics that aid in its identification and purification. The pure form exists as crystals with a melting point of 245°C when measured in an evacuated tube . It demonstrates significant optical activity with [α]D18 +684° (c = 1.2 in absolute alcohol), indicating its chiral nature . The UV absorption spectrum shows maxima at 250 nm and 309 nm (with log ε values of 4.28 and 3.80, respectively) when measured in 95% ethanol .
The monohydrate form of calycanthine crystallizes as orthorhombic bipyramidal crystals from water with a lower melting point of 220°C . This hydrated form represents an important consideration in extraction and purification processes.
Chemical Properties and Solubility
Table 1: Physical and Chemical Properties of Calycanthine
Property | Value |
---|---|
Molecular Formula | C22H26N4 |
Molecular Weight | 346.5 g/mol |
Physical State | Crystalline solid |
Melting Point | 245°C (evacuated tube) |
Optical Rotation | [α]D18 +684° (c = 1.2 in absolute alcohol) |
UV Absorption | 250 nm, 309 nm (log ε 4.28, 3.80) in 95% ethanol |
pH Reaction | Alkaline to litmus |
Regarding solubility characteristics, calycanthine is freely soluble in alcohol and chloroform, while maintaining good solubility in ether, acetone, and pyridine . It demonstrates only slight solubility in water, which affects its extraction and bioavailability properties . The compound exhibits alkaline reaction to litmus, consistent with its nitrogenous alkaloid structure .
Natural Occurrence and Botanical Sources
Plant Distribution and Sources
Calycanthine occurs naturally as the principal alkaloid in multiple species of the Calycanthaceae family. It has been identified in various species including Calycanthus floridus L., Calycanthus glaucus Willd., and Chimonanthus praecox (L.) Link . Beyond the Calycanthaceae family, the compound has also been reported in Palicourea fendleri and Idiospermum australiense, suggesting a wider botanical distribution than initially recognized .
The plants containing calycanthine are primitive angiosperms that often serve as popular ornamental flowers due to their pleasant aroma . These plants have historical significance in Traditional Chinese Medicine (TCM), where they have been used to treat various conditions including rheumatic arthritis, coughs, throat wounds, dizziness, nausea, fever, and enteral diseases .
Distribution in Plant Tissues
Calycanthine is distributed throughout various plant tissues, with significant concentrations found in the seeds, roots, leaves, flowers, and fruits of Chimonanthus praecox . The seeds of Calycanthus species are particularly rich sources, with reports indicating calycanthine content as high as 2.6% in the seeds of Chimonanthus praecox (previously known as Meratia praecox) . This high concentration in seeds suggests a potential ecological role in plant defense mechanisms.
Extraction and Isolation
The extraction of calycanthine from plant material has evolved significantly since its first isolation in 1888. Early extraction procedures were documented by Manske-Marion in 1939 . Modern extraction typically employs organic solvents followed by various purification techniques including chromatography. The development of Ultra Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) methods has enabled more precise detection and quantification of calycanthine in plant materials and biological samples .
Pharmacological Activities
Neuropharmacological Effects
Calycanthine demonstrates significant effects on the central nervous system, primarily through modulation of GABAergic neurotransmission. Research indicates that it mediates its convulsant action predominantly through inhibition of the inhibitory neurotransmitter GABA . This inhibition occurs via two primary mechanisms: interactions with L-type Ca2+ channels that affect GABA release, and direct inhibition of GABA-mediated chloride currents at GABA(A) receptors .
These mechanisms explain the compound's ability to induce convulsions, which represents both a toxicological concern and a potential research tool for understanding seizure mechanisms and developing anticonvulsant medications.
Antifungal Activity
Calycanthine has demonstrated significant inhibitory activities against multiple plant pathogenic fungi in vitro. Specifically, it shows effectiveness against five important plant pathogens: Exserohilum turcicum, Bipolaris maydis, Alternaria solani, Sclerotinia sderotiorum, and Fusarium oxysportium . This broad-spectrum antifungal activity suggests potential applications in agricultural crop protection and development of natural fungicides.
Table 2: Pharmacological Activities of Calycanthine
Other Biological Activities
Beyond its neuropharmacological and antifungal properties, the broader class of Calycanthaceae alkaloids exhibit diverse bioactivities including anti-viral, analgesic, anti-tumor, and anti-melanogenesis effects . While these activities have been documented for the alkaloid family collectively, specific studies isolating calycanthine's individual contribution to these effects would provide valuable insights for potential therapeutic applications.
Toxicological Profile
Risk Assessment
The presence of calycanthine in ornamental plants presents potential exposure risks, particularly since parts of these plants have been used in traditional medicine. The highest concentrations occur in seeds, which may present accidental ingestion hazards. Due to its toxicity profile, plants containing significant quantities of calycanthine should be handled with appropriate precautions, especially in settings where children or pets might access plant material.
Analytical Methods
Detection and Quantification
Modern analytical techniques have significantly improved the detection and quantification of calycanthine in both plant materials and biological samples. Ultra Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a preferred method due to its high sensitivity and selectivity .
In a pharmacokinetic study, researchers developed a UPLC-MS/MS method utilizing a UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) with a mobile phase consisting of methanol and 0.1% formic acid aqueous solution with gradient elution . This method enabled precise quantification of calycanthine in rat plasma following administration, providing valuable data for pharmacokinetic analyses.
Sample Preparation
Sample preparation methods vary depending on the source material. For plasma samples in pharmacokinetic studies, methanol precipitation has been employed as an effective pretreatment method . Plant material typically requires more extensive extraction processes, often involving organic solvents and multiple purification steps to isolate calycanthine from other plant constituents.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic studies of calycanthine in rat models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties . These studies are essential for understanding the compound's behavior in biological systems, whether for toxicological risk assessment or potential therapeutic applications.
The development of sensitive analytical methods such as UPLC-MS/MS has enabled detailed tracking of calycanthine in plasma after administration, generating data on important pharmacokinetic parameters including half-life, volume of distribution, clearance rates, and bioavailability . Such information is crucial for developing appropriate dosing regimens and understanding potential drug-drug interactions if calycanthine derivatives were to be developed for therapeutic purposes.
Related Compounds
Structural Analogs
Calycanthine belongs to a family of structurally related alkaloids found in the Calycanthaceae plants. A closely related compound is (+)-calycanthidine (C23H28N4), which shares structural similarities but contains an additional methyl group, resulting in a molecular weight of 360.5 g/mol . This compound represents a calycanthidine that is functionally related to (+)-chimonanthine and exists as an enantiomer of (-)-calycanthidine .
Other related alkaloids identified from the Calycanthaceae family include compounds with dimeric pyrrolidinoindoline and/or trimeric pyrrolidinoindoline skeletons . This structural diversity contributes to the varied biological activities observed among Calycanthaceae alkaloids.
Historical Context and Research Development
Discovery and Structure Elucidation
The discovery of calycanthine in 1888 by Eccles marked the beginning of a complex research journey spanning decades . The structural elucidation presented significant challenges to early researchers, with various proposals for its molecular formula emerging over time. In 1905, Gordin proposed a formula of C11H14N2, which was later questioned by Späth and Stroh who suggested doubling this formula . Manske subsequently proposed C22H26N4, which was finally confirmed by Barger's group in 1939 .
The complete structural elucidation continued to challenge researchers, with significant progress made by Woodward and colleagues who reported on the structure in the Proceedings of the Chemical Society London in 1960 . Further work on configuration was conducted by Clayton and colleagues in 1962 .
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